molecular formula C15H14FNO3 B13987276 Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate

Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate

Cat. No.: B13987276
M. Wt: 275.27 g/mol
InChI Key: JYHMZPCEOKYEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate is an organic compound with the molecular formula C15H14FNO3 It is a derivative of benzoic acid and features a fluorine atom, an amino group, and a benzyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity, which is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various substituted benzoates.

Scientific Research Applications

Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H14FNO3

Molecular Weight

275.27 g/mol

IUPAC Name

methyl 2-amino-4-fluoro-5-phenylmethoxybenzoate

InChI

InChI=1S/C15H14FNO3/c1-19-15(18)11-7-14(12(16)8-13(11)17)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3

InChI Key

JYHMZPCEOKYEHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.